molecular formula C14H12FNO3S B7567878 2-Fluoro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid

2-Fluoro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid

Cat. No.: B7567878
M. Wt: 293.32 g/mol
InChI Key: HFNPNEDNTXFXQU-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a thiophene ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Gewald synthesis, which involves the condensation of ketones with α-cyanoesters in the presence of elemental sulfur and a base. The resulting thiophene derivative is then further modified to introduce the fluorine atom and the benzoic acid group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-Fluoro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid can be utilized to study enzyme inhibition and protein binding. Its fluorine atom can enhance the binding affinity to biological targets.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to the design of compounds with anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which 2-Fluoro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Fluoro-5-(3-phenylpropanoylamino)benzoic acid

  • 2-Fluoro-5-(3-thiophen-2-ylpropanoylamino)benzene

  • 2-Fluoro-5-(3-thiophen-2-ylpropanoylamino)benzamide

Uniqueness: 2-Fluoro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid stands out due to its unique combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-fluoro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S/c15-12-5-3-9(8-11(12)14(18)19)16-13(17)6-4-10-2-1-7-20-10/h1-3,5,7-8H,4,6H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNPNEDNTXFXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCC(=O)NC2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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